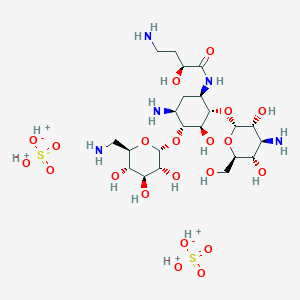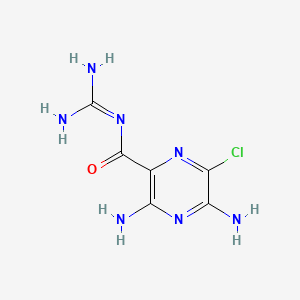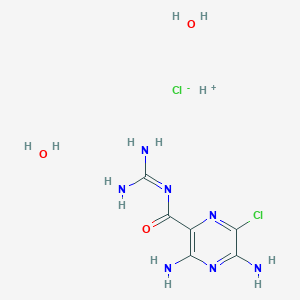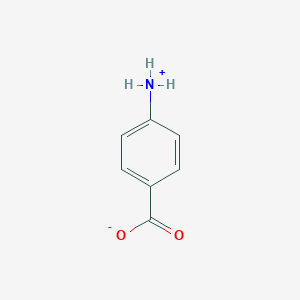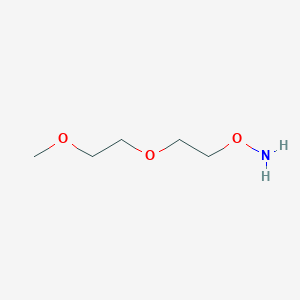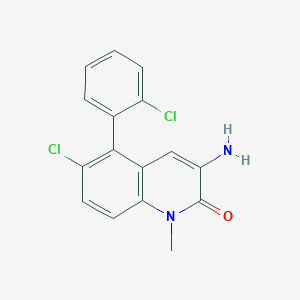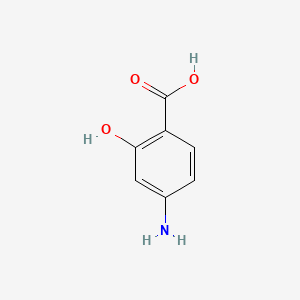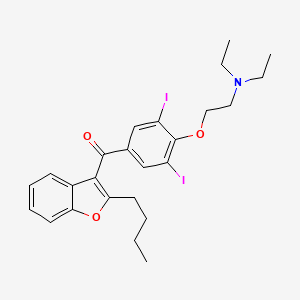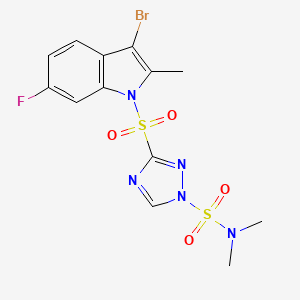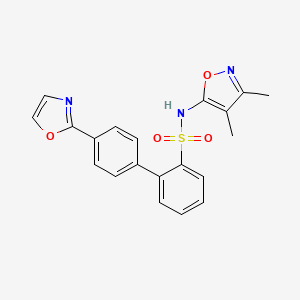
(1,1'-Biphenyl)-2-sulfonamide, N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-193884 is a selective, orally active, and competitive endothelin A receptor antagonist. It was developed by Bristol-Myers Squibb for the potential treatment of congestive heart failure and pulmonary hypertension . This compound has a high affinity for the human endothelin A receptor, making it a potent and highly selective antagonist .
Aplicaciones Científicas De Investigación
BMS-193884 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of endothelin receptor antagonists.
Biology: It is used to study the role of endothelin receptors in various biological processes.
Medicine: It is being investigated for its potential use in the treatment of congestive heart failure and pulmonary hypertension.
Industry: It is used in the development of new drugs and therapeutic agents.
Métodos De Preparación
BMS-193884 belongs to a class of compounds known as 4’-oxazolyl biphenylsulfonamides. The synthesis of BMS-193884 involves the Suzuki-coupling of 4-bromophenyl boronic acid with 2-bromopyrimidine, leading to a 2-(4-bromophenyl)pyrimidine derivative. This compound is then subjected to palladium tetrakistriphenylphosphine-catalyzed Suzuki-coupling with a boronic acid derivative to form a biphenylsulfonamide. The protective lateral chain on the nitrogen of the sulfonamide is removed by aqueous hydrochloric acid to yield the desired compound .
Análisis De Reacciones Químicas
BMS-193884 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
BMS-193884 exerts its effects by selectively binding to and inhibiting the endothelin A receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, BMS-193884 reduces vasoconstriction and lowers blood pressure .
Comparación Con Compuestos Similares
BMS-193884 is unique in its high selectivity and potency for the endothelin A receptor. Similar compounds include:
BMS-193884 stands out due to its high selectivity for the endothelin A receptor and its potential therapeutic applications in cardiovascular diseases .
Propiedades
Número CAS |
176960-47-7 |
|---|---|
Fórmula molecular |
C20H17N3O4S |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-[4-(1,3-oxazol-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O4S/c1-13-14(2)22-27-19(13)23-28(24,25)18-6-4-3-5-17(18)15-7-9-16(10-8-15)20-21-11-12-26-20/h3-12,23H,1-2H3 |
Clave InChI |
LJGUZUROJOJEMI-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |
SMILES canónico |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC=CO4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-193884; BMS 193884; BMS193884. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



